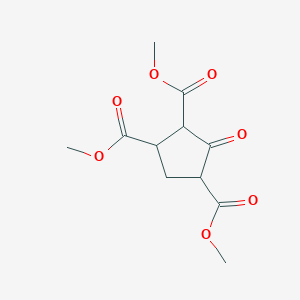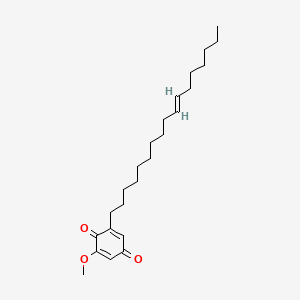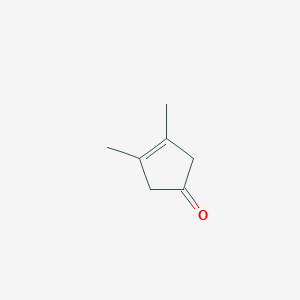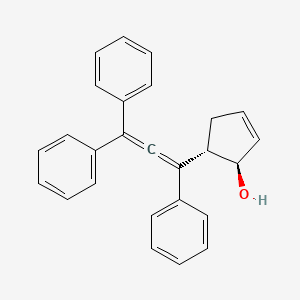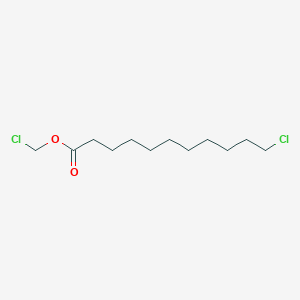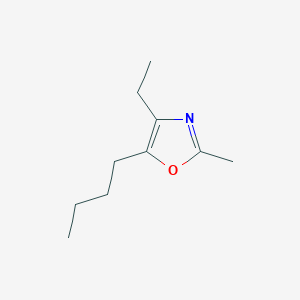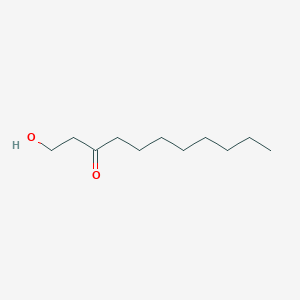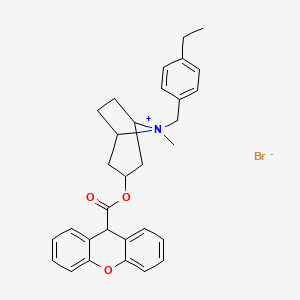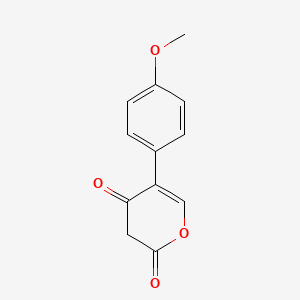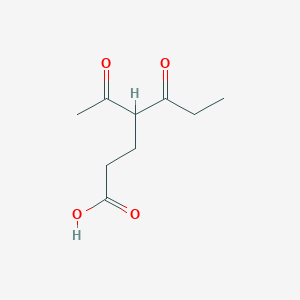
4-Acetyl-5-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-5-oxoheptanoic acid is an organic compound with the molecular formula C9H14O4. It is characterized by the presence of both acetyl and oxo functional groups, making it a versatile intermediate in organic synthesis. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-oxoheptanoic acid can be achieved through several methods. One common approach involves the ozonolysis of unsaturated precursors such as (S)-(-)-limonene. In the presence of pyridine, controlled ozonolysis can yield 4-methyl-3-(3-oxobutyl)pent-4-enal or 4-methyl-3-(3-oxobutyl)pent-4-enoic acid, depending on the solvent used (CH2Cl2 or MeOH). Exhaustive ozonolysis produces 3-acetyl-6-oxoheptanoic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale ozonolysis processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions: 4-Acetyl-5-oxoheptanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like hydroxylamine, forming oximes or hydrazones.
Major Products: The major products formed from these reactions include various derivatives such as oximes, hydrazones, and reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Acetyl-5-oxoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-5-oxoheptanoic acid involves its interaction with various molecular targets and pathways. The compound’s acetyl and oxo groups allow it to participate in nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities. The exact molecular targets and pathways are still under investigation, but its reactivity suggests potential interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
- 4-Oxopentanoic acid
- 3-Acetyl-6-oxoheptanoic acid
- 4-Methyl-3-(3-oxobutyl)pent-4-enoic acid
Uniqueness: 4-Acetyl-5-oxoheptanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications
Propiedades
Número CAS |
85938-62-1 |
|---|---|
Fórmula molecular |
C9H14O4 |
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
4-acetyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C9H14O4/c1-3-8(11)7(6(2)10)4-5-9(12)13/h7H,3-5H2,1-2H3,(H,12,13) |
Clave InChI |
VYMLOXGECJVYIG-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(CCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


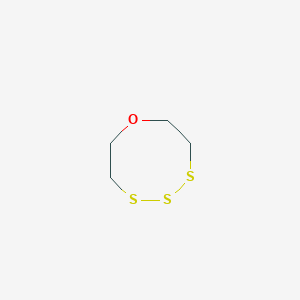
![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
![3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine](/img/structure/B14428893.png)
